molecular formula C14H8BrClN2O3S B11629182 (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B11629182
M. Wt: 399.6 g/mol
InChI Key: AHGKQJOBGXUHFF-IZZDOVSWSA-N
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Description

The compound (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, an imidazolidine-2,4-dione core, and halogenated phenyl and furan substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated furan derivative.

    Imidazolidine-2,4-dione Formation: The imidazolidine-2,4-dione core is synthesized through the condensation of urea or its derivatives with appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the furan and imidazolidine-2,4-dione moieties under conditions that promote the formation of the desired double bond (methylidene group).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond (methylidene group) or the halogenated phenyl ring, potentially yielding a variety of reduced derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenyl derivatives and saturated imidazolidine-2,4-dione.

    Substitution: Functionalized derivatives with various nucleophiles replacing the halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities are often explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of halogenated and sulfur-containing groups often enhances the biological activity and pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block for industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogenated phenyl and sulfanyl groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-bromo-5-[(4-fluorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
  • (5E)-5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
  • (5E)-5-({4-bromo-5-[(4-nitrophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione lies in its specific combination of halogenated and sulfur-containing groups, which can confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of both bromine and chlorine atoms may enhance its potency and selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H8BrClN2O3S

Molecular Weight

399.6 g/mol

IUPAC Name

(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C14H8BrClN2O3S/c15-10-5-8(6-11-12(19)18-14(20)17-11)21-13(10)22-9-3-1-7(16)2-4-9/h1-6H,(H2,17,18,19,20)/b11-6+

InChI Key

AHGKQJOBGXUHFF-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)/C=C/3\C(=O)NC(=O)N3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=O)N3)Br)Cl

Origin of Product

United States

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